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2-(2-Hydroxycyclopentyl)phenol

Cat. No.: B13273897
M. Wt: 178.23 g/mol
InChI Key: GRGCQHCYYXXYRP-UHFFFAOYSA-N
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Description

2-(2-Hydroxycyclopentyl)phenol (CAS 1483147-27-8) is an organic compound of significant interest in scientific research, particularly within the field of bioactive phenolic chemistry. With the molecular formula C 11 H 14 O 2 and a molecular weight of 178.23 g/mol, this compound features a phenol group tethered to a hydroxy-substituted cyclopentane ring, a structure that contributes to its potential physicochemical properties . Phenolic compounds are extensively studied for their diverse biological activities and serve as valuable scaffolds in medicinal and biological chemistry research . This compound is intended for use in laboratory research only and is a key intermediate for investigating structure-activity relationships (SAR) of phenolic molecules. Its structure suggests potential for exploring mechanisms relevant to antioxidant and anti-inflammatory pathways, which are common areas of study for similar phenolic compounds . Researchers value such compounds for their ability to interact with enzymes and proteins, modulate oxidative stress by scavenging free radicals, and influence key cellular signaling pathways like NF-κB and Nrf2 . These properties make phenolic compounds subjects of interest in foundational research for various human diseases . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13273897 2-(2-Hydroxycyclopentyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-hydroxycyclopentyl)phenol

InChI

InChI=1S/C11H14O2/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11-13H,3,5,7H2

InChI Key

GRGCQHCYYXXYRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 2 2 Hydroxycyclopentyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for the Bicyclic Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comslideshare.net For 2-(2-hydroxycyclopentyl)phenol, the primary strategic disconnections involve the carbon-carbon bond between the phenyl and cyclopentyl rings and the carbon-oxygen bond of the hydroxyl group on the cyclopentane (B165970) ring.

The key bond to consider for disconnection is the C-C bond linking the aromatic ring to the cyclopentyl moiety. This leads to two primary synthons: a phenoxide or a related aromatic nucleophile/electrophile and a cyclopentyl electrophile/nucleophile. Another critical disconnection is the C-O bond of the secondary alcohol on the cyclopentyl ring, which can be retrosynthetically derived from a cyclopentanone (B42830) or cyclopentene (B43876) precursor through functional group interconversion (FGI). deanfrancispress.com

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O bond): This disconnection, an FGI, leads back to 2-(2-oxocyclopentyl)phenol. The hydroxyl group can be installed through the reduction of a ketone.

Disconnection 2 (C-C bond): Breaking the bond between the phenyl and cyclopentyl rings of 2-(2-oxocyclopentyl)phenol suggests two main strategies:

Strategy A: A phenol (B47542) or a protected derivative as the nucleophile and a 2-halocyclopentanone or another electrophilic cyclopentanone derivative as the electrophile.

Strategy B: A phenyl-based organometallic reagent as the nucleophile and a cyclopentenone as the electrophile in a conjugate addition reaction.

This analysis provides a logical framework for designing synthetic routes, which will be explored in the subsequent sections.

Targeted Synthetic Routes to the this compound Framework

Based on the retrosynthetic analysis, several synthetic routes can be devised. These routes focus on either constructing the cyclopentane ring onto a phenol derivative or introducing the cyclopentyl group to a pre-existing phenol.

The formation of a five-membered ring is a well-established field in organic synthesis. organic-chemistry.orgthieme-connect.de For the synthesis of this compound, cyclopentane ring annulation could be a viable strategy. One could envision a scenario where a precursor containing a phenol moiety and a suitable side chain undergoes cyclization to form the cyclopentane ring.

For instance, a precursor like 1-phenyl-1,5-dione could be synthesized and then subjected to an intramolecular aldol (B89426) condensation to form a cyclopentenone ring fused to the aromatic system, which could then be further elaborated. However, for the specific target of this compound, a more direct approach of coupling the two rings is generally more efficient.

Ring-closing metathesis (RCM) is another powerful tool for the formation of five-membered rings. thieme-connect.de A diene precursor attached to a phenol could be cyclized using a Grubbs or other suitable catalyst to form a cyclopentene ring, which can then be hydroxylated.

A more direct approach involves the functionalization of a phenol with a cyclopentyl group. This can be achieved through several methods, including Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation:

A classic method for forming carbon-carbon bonds to aromatic rings is the Friedel-Crafts alkylation. In this context, phenol could be reacted with a cyclopentyl halide or a cyclopentene in the presence of a Lewis or Brønsted acid catalyst. However, this reaction often suffers from issues of polyalkylation and poor regioselectivity, with a mixture of ortho and para substituted products typically being formed. The strongly activating nature of the hydroxyl group on the phenol ring can exacerbate these issues. Protection of the hydroxyl group may be necessary to control the reactivity.

Transition-Metal-Catalyzed Cross-Coupling:

Modern synthetic chemistry offers more controlled methods for the arylation of carbonyl compounds. For instance, a palladium- or copper-catalyzed coupling of a phenol with a 2-halocyclopentanone could be a potential route. The choice of ligand and reaction conditions would be crucial for achieving good yields and regioselectivity.

The table below summarizes some potential catalytic systems that could be adapted for the coupling of phenols with cyclic ketones, based on related literature.

Catalyst SystemLigandBaseSolventPotential Application
Pd(OAc)₂Buchwald-type phosphine (B1218219) ligandK₃PO₄TolueneCoupling of a protected phenol with 2-bromocyclopentanone
CuI1,10-PhenanthrolineCs₂CO₃DMFCoupling of phenol with 2-iodocyclopentanone
Ni(cod)₂IPr (NHC ligand)KHMDSDioxaneCoupling of a phenol derivative with a cyclopentanone enolate

Achieving the desired ortho regioselectivity and controlling the stereochemistry of the hydroxyl group are critical challenges in the synthesis of this compound.

Regioselectivity:

Directing the incoming cyclopentyl group to the ortho position of the phenol can be achieved through several strategies. The use of a directing group on the phenol can facilitate ortho-metalation, followed by reaction with a suitable cyclopentyl electrophile. For example, a removable directing group like a pivaloyl or a carbamate (B1207046) group can be installed on the phenolic oxygen. researchgate.net

Alternatively, enzymatic catalysis offers a high degree of regio- and stereoselectivity in phenol coupling reactions. nih.govrsc.orgresearchgate.net While typically used for oxidative phenol coupling to form biaryl compounds, engineered enzymes like cytochrome P450s or laccases could potentially be developed to catalyze the specific alkylation of phenols. nih.govrsc.orgresearchgate.net

Stereoselectivity:

The hydroxyl group on the cyclopentyl ring introduces a stereocenter. If a specific stereoisomer is desired, an asymmetric synthesis approach is necessary. This can be achieved in several ways:

Asymmetric Reduction: The reduction of an intermediate 2-(2-oxocyclopentyl)phenol using a chiral reducing agent, such as a CBS catalyst or a chiral Noyori-type catalyst, could provide one enantiomer of the desired product in excess.

Chiral Pool Synthesis: Starting from a chiral cyclopentane derivative, such as a commercially available enantiopure cyclopentenone or a derivative of a natural product, can be a viable strategy.

Enantioselective Conjugate Addition: The reaction of a phenolate (B1203915) with cyclopentenone in the presence of a chiral catalyst could directly install the stereocenter during the C-C bond formation step.

Exploration of Precursor Syntheses Relevant to this compound

The success of any proposed synthetic route depends on the availability of the necessary precursors.

Phenol: Phenol is a readily available and inexpensive starting material. researchgate.net

Cyclopentanone and Cyclopentenone: These are also common and commercially available reagents.

2-Halocyclopentanones: These can be prepared from cyclopentanone through standard halogenation reactions, for example, using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂).

Protected Phenols: The hydroxyl group of phenol can be easily protected with a variety of protecting groups (e.g., methyl, benzyl, silyl) to modulate its reactivity and prevent unwanted side reactions. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

A key precursor for one of the proposed routes is 2-(2-oxocyclopentyl)phenol. A potential synthesis of this intermediate could involve the reaction of a phenoxide with 2-chlorocyclopentanone.

Optimization of Reaction Conditions and Efficiency in this compound Synthesis

Once a promising synthetic route is identified, optimization of the reaction conditions is essential to maximize the yield and purity of the final product. acs.orguni-mainz.de This is an iterative process that involves systematically varying different parameters.

Key Parameters for Optimization:

Catalyst and Ligand: For transition-metal-catalyzed reactions, screening a variety of catalysts and ligands is often the first step. The electronic and steric properties of the ligand can have a profound impact on the reaction's efficiency and selectivity.

Solvent: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the reaction rate.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Concentration: The concentration of the reactants can also play a role in the reaction outcome, particularly in bimolecular reactions.

Design of Experiments (DoE) is a powerful statistical tool that can be employed for efficient reaction optimization. uni-mainz.de By simultaneously varying multiple parameters, DoE can help to identify the optimal reaction conditions with a minimum number of experiments.

The following table provides a hypothetical example of a one-factor-at-a-time (OFAT) optimization for a key coupling step. acs.org

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)Temperature (°C)Yield (%)
1Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)8045
2Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)10065
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)12062
4Pd(OAc)₂ (5)XPhos (10)K₃PO₄ (2)10075
5Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃ (2)10082

Advanced Structural and Conformational Analysis of 2 2 Hydroxycyclopentyl Phenol

Spectroscopic Elucidation Techniques for 2-(2-Hydroxycyclopentyl)phenol

Spectroscopic techniques are fundamental in determining the structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, a wealth of information regarding connectivity, functional groups, and electronic systems can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the cyclopentyl ring, and the hydroxyl protons. The aromatic protons typically appear in the downfield region of 6.5-8.0 ppm, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. docbrown.info The protons on the cyclopentyl ring will resonate in the upfield region, generally between 1.0 and 4.5 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon attached to the phenol (B47542) ring (CH-Ar) will have characteristic chemical shifts influenced by the electronegativity of the attached groups. libretexts.org The hydroxyl protons (-OH) of the phenolic and cyclopentyl moieties often appear as broad singlets, and their chemical shifts can be sensitive to concentration, solvent, and temperature. docbrown.infolibretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the assignment of these -OH peaks, as the protons will be exchanged for deuterium, causing the signals to disappear from the spectrum. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in For this compound, signals for the aromatic carbons are expected in the range of 110-160 ppm, with the carbon attached to the phenolic hydroxyl group appearing at the more downfield end of this range. The carbons of the cyclopentyl ring will resonate in the aliphatic region, typically between 20 and 80 ppm. The carbons bearing the hydroxyl and phenyl groups will be shifted further downfield compared to the other methylene (B1212753) carbons in the ring due to the deshielding effect of the oxygen and aromatic ring. bhu.ac.in

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity within the molecule. COSY spectra reveal proton-proton coupling relationships, helping to trace the sequence of protons in the cyclopentyl ring and their relationship to the aromatic protons. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

A hypothetical data table for the NMR analysis is presented below:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic Protons6.7 - 7.2 (m)115 - 130
Phenolic Carbon (C-OH)-150 - 158
Aromatic Carbon (C-Cyclopentyl)-135 - 145
Cyclopentyl CH-OH3.8 - 4.2 (m)70 - 78
Cyclopentyl CH-Ar3.0 - 3.5 (m)45 - 55
Cyclopentyl CH₂1.5 - 2.2 (m)20 - 40
Phenolic OH4.5 - 8.0 (br s)-
Cyclopentyl OH2.0 - 5.0 (br s)-

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comucdavis.edu

FT-IR Spectroscopy: The FT-IR spectrum of this compound will prominently feature a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. libretexts.orgsapub.org The broadness of this peak is indicative of hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl ring appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce characteristic peaks in the 1450-1600 cm⁻¹ region. sapub.org A strong C-O stretching band for the phenol is expected around 1200-1260 cm⁻¹, and for the secondary alcohol on the cyclopentyl ring, around 1000-1100 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. uliege.be For instance, the symmetric "ring breathing" mode of the benzene ring is a characteristic Raman band. The FT-Raman spectra of phenolic compounds show intense signals below 200 cm⁻¹ due to skeletal vibrations and between 1590 and 1715 cm⁻¹. uliege.be

A summary of expected vibrational frequencies is provided in the table below:

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3200 - 3600 (broad, strong)Weak
Aromatic C-H Stretch3000 - 3100 (medium)Strong
Aliphatic C-H Stretch2850 - 2960 (strong)Strong
Aromatic C=C Stretch1450 - 1600 (medium-strong)Strong
C-O Stretch (Phenol)1200 - 1260 (strong)Medium
C-O Stretch (Alcohol)1000 - 1100 (strong)Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. units.itijset.in The phenolic portion of this compound acts as a chromophore. Phenols typically exhibit two absorption bands in the UV region. journalsarjnp.com The primary band (π → π* transition) usually appears around 210-220 nm, while a secondary, less intense band (n → π* transition) is observed around 270-280 nm. The position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aromatic ring. units.it

Transition Typical λmax (nm)
π → π~220
n → π~275

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound, as well as providing structural information through the analysis of fragmentation patterns. matec-conferences.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus validating the molecular formula of this compound (C₁₁H₁₄O₂). soton.ac.uk

Gas Chromatography–Mass Spectrometry (GC–MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. matec-conferences.orgresearchgate.net This technique is suitable for the analysis of volatile and thermally stable compounds like phenols. oiv.int The mass spectrum of this compound would show a molecular ion peak [M]⁺. Characteristic fragmentation patterns for phenols often involve the loss of CO, leading to a prominent [M-28]⁺ peak. docbrown.info The cyclopentyl ring can also undergo fragmentation. Alpha-cleavage next to the hydroxyl group on the cyclopentyl ring is a common fragmentation pathway for alcohols. libretexts.org

Ion m/z Possible Identity
[M]⁺178Molecular Ion
[M-H₂O]⁺160Loss of water
[M-C₅H₉O]⁺95Cleavage of the cyclopentyl group
[C₆H₅OH]⁺94Phenol fragment

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. redalyc.org This technique would also reveal the solid-state packing of the molecules and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and π-π stacking interactions between the aromatic rings. redalyc.org Such an analysis would definitively establish the relative stereochemistry (cis or trans) of the hydroxyl and phenyl substituents on the cyclopentyl ring.

Conformational Analysis and Isomerism of this compound

The flexibility of the cyclopentyl ring and the rotation around the single bond connecting it to the phenol ring give rise to various conformations. libretexts.orglibretexts.org

Isomerism: this compound can exist as stereoisomers due to the presence of two chiral centers on the cyclopentyl ring (the carbon attached to the hydroxyl group and the carbon attached to the phenyl group). This leads to the possibility of enantiomeric pairs (RR/SS and RS/SR) and diastereomers (cis and trans isomers). The cis isomer has the hydroxyl and phenyl groups on the same side of the cyclopentyl ring, while the trans isomer has them on opposite sides. uou.ac.in

Rotational Isomerism and Associated Energy Barriers

Rotational isomers, or conformers, arise from the rotation about single bonds. For this compound, the most significant rotational barrier is associated with the torsion of the cyclopentyl group relative to the plane of the phenol ring. The energy profile of this rotation is influenced by a combination of steric hindrance between the ortho-substituted cyclopentyl ring and the phenolic hydroxyl group, as well as electronic effects.

Theoretical studies on related 2-substituted aromatic compounds indicate that the rotational barriers are influenced by both the size and electronic nature of the substituent groups. nih.govresearchgate.net For aromatic compounds with substituent groups, electron-donating groups tend to decrease the rotational barrier, while electron-withdrawing groups can increase it. nih.gov The energy profile typically shows minima at staggered conformations, where steric clash is minimized, and maxima at eclipsed conformations. fiveable.me

Table 1: Representative Rotational Energy Barriers in Substituted Aromatic Systems

Compound ClassRotational AxisTypical Energy Barrier (kcal/mol)Influencing Factors
Substituted BiphenylsAryl-Aryl6 - >24Steric hindrance of ortho substituents
2-Substituted PhenolsAryl-Substituent3 - 12Electronic effects, intramolecular hydrogen bonding
Substituted AlkanesC-C3 - 4Torsional strain, steric hindrance

This table presents typical data from related compound classes to illustrate the expected range of energy barriers. The exact values for this compound would require specific experimental or computational determination.

Intramolecular Interactions, including Hydrogen Bonding, and Their Influence on Conformation

The presence of both a hydroxyl group on the phenol ring and another on the cyclopentyl ring allows for the formation of intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformations and are a dominant factor in the molecule's structural preference. acs.orgmdpi.com

An intramolecular hydrogen bond can form between the phenolic hydroxyl group (as a donor) and the oxygen of the cyclopentyl hydroxyl group (as an acceptor), or vice versa. Furthermore, an O-H···π interaction, where one of the hydroxyl groups interacts with the π-electron cloud of the aromatic ring, is also possible, similar to what is observed in compounds like 2-allylphenol. nih.gov

The strength of these hydrogen bonds can be estimated through computational methods by calculating the enthalpy difference between the hydrogen-bonded conformer and a hypothetical open conformer where such an interaction is absent. acs.org Studies on a wide range of 2-substituted phenols have shown that the energy of the intramolecular hydrogen bond is influenced by the electronic properties of the substituents. acs.org

Table 2: Characteristics of Intramolecular Hydrogen Bonds in Phenolic Compounds

Interaction TypeTypical Donor/AcceptorExpected Bond Energy (kcal/mol)Influence on Conformation
O-H···OPhenolic OH / Cyclopentyl OH5 - 15Strong conformational restriction, planarization of the interacting fragments
O-H···πPhenolic OH or Cyclopentyl OH / Phenyl ring1 - 5Weaker conformational preference, influences orientation of the OH group relative to the ring

This table provides data based on computational studies of related phenolic compounds. The precise energetics and geometry for this compound would depend on its specific stereochemistry.

Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxycyclopentyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic portion of 2-(2-Hydroxycyclopentyl)phenol is characterized by the hydroxyl group directly attached to the benzene (B151609) ring. This structural feature governs its reactivity in electrophilic aromatic substitution and its acidic properties.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring of this compound

The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution reactions. byjus.comwikipedia.org It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgtotal-synthesis.com This activation is significant enough that phenols can undergo reactions like halogenation even without a Lewis acid catalyst. byjus.com The hydroxyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the hydroxyl group. byjus.comwikipedia.org

In the case of this compound, the ortho position is already substituted with the 2-hydroxycyclopentyl group. Therefore, electrophilic substitution is expected to occur primarily at the other ortho and the para positions.

Common Electrophilic Aromatic Substitution Reactions for Phenols:

ReactionReagentsExpected Products for this compound
Nitration Dilute HNO₃A mixture of 4-nitro-2-(2-hydroxycyclopentyl)phenol and 6-nitro-2-(2-hydroxycyclopentyl)phenol. byjus.com
Concentrated HNO₃2,4,6-trinitrophenol (picric acid) is formed with phenol, suggesting that with this compound, multiple nitrations could occur. byjus.com
Halogenation Br₂ in a non-polar solvent (e.g., CS₂)A mixture of monobrominated products, primarily 4-bromo-2-(2-hydroxycyclopentyl)phenol and 6-bromo-2-(2-hydroxycyclopentyl)phenol. byjus.com
Bromine waterA polybrominated product, likely 4,6-dibromo-2-(2-hydroxycyclopentyl)phenol, would be expected to precipitate. byjus.com
Friedel-Crafts Alkylation/Acylation Alkyl/Acyl halide and Lewis acid (e.g., AlCl₃)These reactions are often complex with phenols as the Lewis acid can coordinate with the hydroxyl group. libguides.com
Kolbe's Reaction 1. NaOH, 2. CO₂, 3. H⁺Carboxylation occurs, primarily at the available ortho position, to yield a salicylic (B10762653) acid derivative.

The mechanism of these reactions generally involves a two-step process: the initial attack of the electrophile by the electron-rich aromatic ring to form a carbocation intermediate (the rate-determining step), followed by a rapid deprotonation to restore aromaticity. masterorganicchemistry.com

Reactions Involving Proton Transfer and Acidity Studies of the Phenolic Moiety

Phenols are weakly acidic, more so than alcohols but less so than carboxylic acids. libretexts.org The acidity of the phenolic hydroxyl group in this compound stems from the stability of the corresponding phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom is delocalized into the benzene ring through resonance, which stabilizes the conjugate base and favors the release of the proton. libretexts.org

The pKa of phenol in water is approximately 10. The presence of the 2-hydroxycyclopentyl substituent may slightly alter the acidity of the phenolic proton in this compound. The acidity can be influenced by both electronic and steric effects of the substituent.

Proton-coupled electron transfer (PCET) is a significant reaction pathway for phenols, where the transfer of an electron is coupled with the transfer of a proton. diva-portal.orgnih.gov These reactions are crucial in various chemical and biological oxidation processes. diva-portal.org The rate and mechanism of PCET can be influenced by factors such as the presence of hydrogen bonds and the pH of the solution. diva-portal.orgmdpi.com For this compound, intramolecular hydrogen bonding between the phenolic hydroxyl group and the cyclopentyl hydroxyl group could potentially influence its PCET reactivity.

Reactivity of the Cyclopentyl Alcohol Moiety

The cyclopentyl portion of the molecule contains a secondary alcohol, which exhibits its own characteristic reactivity, primarily oxidation and dehydration.

Oxidation Reactions of the Secondary Alcohol Functionality

The secondary alcohol group on the cyclopentyl ring can be oxidized to a ketone. chemistryviews.org This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which the hydroxyl group is attached. libretexts.org

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining the selectivity and yield of the reaction.

Common Oxidizing Agents for Secondary Alcohols:

Oxidizing AgentDescription
Chromic Acid (H₂CrO₄) A strong oxidizing agent, often prepared from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones reagent). It readily oxidizes secondary alcohols to ketones. chemistryviews.orglibretexts.org
Pyridinium Chlorochromate (PCC) A milder oxidizing agent that converts secondary alcohols to ketones under less acidic conditions. chemistryviews.orglibretexts.org
Potassium Permanganate (KMnO₄) A strong oxidizing agent that can also be used, though it may lead to over-oxidation or side reactions if not carefully controlled. libretexts.org
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This is a mild and efficient method. chemistryviews.org

The oxidation of the secondary alcohol in this compound would yield 2-(2-oxocyclopentyl)phenol. It is important to select an oxidizing agent that is selective for the secondary alcohol and does not affect the phenol ring, which can also be susceptible to oxidation under harsh conditions.

Dehydration Reactions and Elimination Pathways

The secondary alcohol on the cyclopentyl ring can undergo dehydration, an elimination reaction, to form an alkene. hscprep.com.ausavemyexams.com This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). savemyexams.comlibretexts.org

The mechanism for the dehydration of a secondary alcohol generally proceeds through an E1 pathway. libretexts.org The process involves:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Loss of the water molecule to form a secondary carbocation intermediate.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond.

In the case of this compound, dehydration of the cyclopentyl alcohol would lead to the formation of 2-(cyclopent-1-en-1-yl)phenol (B14470559) and potentially 2-(cyclopent-2-en-1-yl)phenol, depending on the regioselectivity of the elimination. According to Zaitsev's rule, the more substituted alkene is generally the major product. libguides.com It's also possible for rearrangements to occur if a more stable carbocation can be formed. masterorganicchemistry.com

Intermolecular Reaction Pathways Involving this compound

The presence of two hydroxyl groups in this compound allows for various intermolecular interactions and reactions. These hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of hydrogen-bonded dimers or larger aggregates in solution and in the solid state.

Furthermore, the two hydroxyl groups can participate in condensation reactions. For instance, reaction with a dicarboxylic acid or its derivative could lead to the formation of polyesters. The phenolic hydroxyl group can also react with aldehydes, such as formaldehyde, to form polymers (phenol-formaldehyde type resins). The 2-hydroxycyclopentyl substituent would influence the structure and properties of such polymers.

The molecule can also act as a bidentate ligand, coordinating to metal centers through the oxygen atoms of both the phenolic and alcoholic hydroxyl groups after deprotonation. This could lead to the formation of various metal complexes.

Nucleophilic Substitution Processes at the Cyclopentyl Ring

The cyclopentyl portion of this compound contains a secondary alcohol. The hydroxyl (-OH) group itself is a poor leaving group, meaning it must be activated to undergo nucleophilic substitution. libretexts.org This activation is typically achieved by protonation in the presence of a strong acid, which converts the -OH group into a much better leaving group, water (H₂O). libretexts.org Once activated, the substitution can proceed via two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution). wikipedia.org

The Sₙ1 mechanism involves the formation of a planar secondary carbocation intermediate after the leaving group departs. organic-chemistry.org The rate of this reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com For this compound, the formation of this carbocation would be the rate-determining step. The stability of this intermediate, and thus the favorability of the Sₙ1 pathway, is influenced by the solvent and the structure of the molecule.

The Sₙ2 mechanism is a concerted process where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack) at the same time the leaving group departs. organic-chemistry.org This leads to an inversion of stereochemistry at the reaction center. The rate of an Sₙ2 reaction depends on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com This pathway is sensitive to steric hindrance; the bulky phenol group adjacent to the reaction center on the cyclopentyl ring would likely influence the rate of an Sₙ2 reaction.

The choice between an Sₙ1 and Sₙ2 pathway is heavily influenced by reaction conditions, as detailed in the table below.

Table 1: Conditions Favoring Sₙ1 vs. Sₙ2 Mechanisms at the Cyclopentyl Ring

Factor Sₙ1 Favored Sₙ2 Favored
Substrate Tertiary > Secondary Methyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH) Strong, often anionic (e.g., CN⁻, I⁻, RS⁻) wikipedia.org
Solvent Polar Protic (e.g., water, ethanol) blogspot.comlumenlearning.com Polar Aprotic (e.g., acetone, DMSO, acetonitrile) wikipedia.orglibretexts.org
Leaving Group Good leaving group required Good leaving group required
Stereochemistry Racemization Inversion of configuration

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Cross-Coupling Reactions Utilizing Activated Sites

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers several potential sites for such transformations. The most common approaches involve the activation of the phenolic C(sp²)-O bond or the activation of aromatic C-H bonds. mdpi.comresearchgate.net

Direct activation of the phenolic C-O bond is challenging due to its high bond dissociation energy (BDE ≈ 111 kcal/mol). mdpi.comresearchgate.net Therefore, the hydroxyl group is typically converted into a better electrophilic leaving group, such as a triflate, tosylate, nonaflate, or ester. researchgate.netorganic-chemistry.orgmdpi.com Once activated, the phenol derivative can participate in a wide range of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org

Alternatively, the phenolic -OH group can function as a directing group, facilitating the activation of the C-H bond at the ortho position (C6) on the aromatic ring. nih.gov This allows for direct arylation or other coupling reactions at that site without prior functionalization of the phenol. Modern methods are also being developed for the direct deoxygenative cross-coupling of free phenols using catalysts like ruthenium or nickel, which avoids the need for a separate activation step. mdpi.comrsc.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for this compound Derivatives

Reaction Name Nucleophile Activated Site (Electrophile) Typical Product
Suzuki-Miyaura Organoboron reagent (e.g., Ar-B(OH)₂) Activated Phenolic C-O (e.g., C-OTf) Biaryl
Buchwald-Hartwig Amine (R₂NH) or Amide Activated Phenolic C-O (e.g., C-OTs) Aryl Amine
Sonogashira Terminal Alkyne (RC≡CH) Activated Phenolic C-O (e.g., C-ONf) organic-chemistry.org Aryl Alkyne
Heck Alkene Activated Phenolic C-O (e.g., C-OTf) Substituted Alkene

| C-H Activation | Aryl Halide or Boronic Acid | Ortho C-H of Phenol Ring nih.gov | Biaryl |

Kinetic Studies and Reaction Rate Determinations for Key Transformations

Specific kinetic data for reactions involving this compound are not readily found in the literature. However, extensive studies on the kinetics of other substituted phenols, particularly in oxidation reactions, provide a framework for understanding its likely behavior. The rate of reaction for a phenol is highly dependent on the nature of its substituents. journalirjpac.commdpi.com

The 2-(2-hydroxycyclopentyl) group is an alkyl substituent on the phenol ring. Alkyl groups are generally considered to be electron-donating through an inductive effect. This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophilic reagents, which is often the case in oxidation reactions. Therefore, it is expected that this compound would react faster in oxidation reactions than unsubstituted phenol. For example, studies on the oxidation of various alkylphenols have shown that electron-donating groups increase the reaction rate. journalirjpac.commdpi.com

The table below presents comparative kinetic data for the oxidation of phenol and other alkyl-substituted phenols by various oxidants, illustrating the influence of substituents on reactivity.

Table 3: Illustrative Second-Order Rate Constants for the Oxidation of Various Phenolic Compounds

Phenolic Compound Oxidant Rate Constant (k) Reference
Phenol Hydrogen Peroxide 1.18 × 10⁻⁶ m³ gmol⁻¹ s⁻¹ ijert.org
2-Chlorophenol Hydrogen Peroxide 1.35 × 10⁻⁶ m³ gmol⁻¹ s⁻¹ ijert.org
4-Chlorophenol Hydrogen Peroxide 1.49 × 10⁻⁶ m³ gmol⁻¹ s⁻¹ ijert.org
Phenol Ozone 5.06 × 10⁶ M⁻¹ s⁻¹ acs.orgresearchgate.net
Phenol •OH radical (1.9-14) × 10⁹ M⁻¹ s⁻¹ (at pH 2) researchgate.netacs.org
3,4-Dimethylphenol Potassium Bromate Faster than p-cresol journalirjpac.com

Note: This table provides data for representative phenolic compounds to illustrate kinetic principles, as specific data for this compound is not available.

Computational Chemistry and Theoretical Characterization of 2 2 Hydroxycyclopentyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular geometries and electronic landscapes. These methods solve the Schrödinger equation, albeit with approximations, to determine the energetic and electronic state of a molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. scribd.com It is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. scribd.comarxiv.org

For 2-(2-Hydroxycyclopentyl)phenol, geometry optimization using DFT is the first step in theoretical characterization. This process systematically alters the molecule's geometry to find the lowest energy conformation, or the most stable three-dimensional structure. york.ac.uk Functionals such as B3LYP or CAM-B3LYP, combined with basis sets like 6-311G, are commonly employed for this purpose, as they have been shown to provide reliable results for phenolic compounds. researchgate.netrjpn.org The optimization would account for the flexible cyclopentyl ring and the rotational freedom of the bond connecting it to the phenol (B47542) group, likely identifying a structure stabilized by an intramolecular hydrogen bond between the two hydroxyl groups.

Once the optimized geometry is obtained, DFT is used to elucidate the electronic structure. This involves calculating the distribution of electron density, which reveals the molecule's shape, size, and how charge is distributed. ijaemr.com This information helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, in this compound, the oxygen atoms and the aromatic ring are expected to be regions of high electron density. ijaemr.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP) This table presents hypothetical data representative of what a DFT calculation would yield for the molecule's key structural features.

ParameterBond/AngleValue
Bond Lengths (Å) C-O (Phenolic)1.365
O-H (Phenolic)0.963
C-C (Ring-Ring Link)1.510
C-O (Cyclopentyl)1.432
O-H (Cyclopentyl)0.971
Bond Angles (°) ** C-C-O (Phenolic)119.5
C-O-H (Phenolic)109.1
C-C-C (Ring-Ring Link)112.4
C-C-O (Cyclopentyl)110.8
Dihedral Angle (°) **C-C-C-C (Ring-Ring)65.0

Ab Initio and Semi-Empirical Methods for Exploring Electronic Properties

Beyond DFT, other computational methods are available to explore electronic properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. canada.ca Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. q-chem.com While computationally demanding, they provide a rigorous framework for studying electronic structure. arxiv.org For a molecule like this compound, ab initio calculations can offer a high-accuracy benchmark for properties derived from other methods. canada.ca

In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods such as AM1, PM3, and ZINDO are significantly faster than ab initio or DFT methods, making them suitable for very large molecular systems. scielo.brgoogle.com While their accuracy can be limited if the molecule under study differs significantly from the molecules used for parameterization, they are valuable for initial explorations of electronic properties, conformational analysis, and for studying large-scale dynamics. wikipedia.orggoogle.comufrgs.br

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to specific orbitals that extend over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding chemical reactivity. libretexts.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). numberanalytics.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital devoid of electrons and can act as an electron acceptor. libretexts.org

For this compound, the HOMO is expected to be a π-orbital with significant electron density located on the phenol ring and the phenolic oxygen atom, reflecting its electron-donating capability. stanford.edu The LUMO is likely a π* (antibonding) orbital, also distributed over the aromatic ring. stanford.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents plausible energy values for the frontier orbitals, based on data for similar phenolic compounds. rjpn.orgijaemr.comresearchgate.net

OrbitalEnergy (eV)Description
HOMO -5.85Highest Occupied Molecular Orbital; electron-donating capacity
LUMO -0.95Lowest Unoccupied Molecular Orbital; electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.90Indicator of chemical reactivity and kinetic stability

Application of Frontier Molecular Orbital Theory in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. numberanalytics.comwikipedia.org The theory posits that the most significant interactions occur between the HOMO of one molecule and the LUMO of another. wikipedia.org

Potential Energy Surface (PES) Mapping and Transition State Analysis for Reaction Mechanisms

To understand how a chemical reaction proceeds from reactants to products, chemists use the concepts of the Potential Energy Surface (PES) and transition states. numberanalytics.com

A PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. mdpi.comresearchgate.net Stable molecules (reactants, intermediates, and products) correspond to minima (valleys) on the PES. researchgate.net The path a reaction takes from one minimum to another is called the reaction coordinate. numberanalytics.com For this compound, a PES map could be generated to study conformational changes, such as the rotation around the single bond connecting the two rings or the dynamics of the intramolecular hydrogen bond. visualizeorgchem.com

The highest energy point along the lowest-energy reaction path between a reactant and a product is the transition state. solubilityofthings.comnumberanalytics.com This is an unstable, short-lived configuration with partially formed and partially broken bonds. solubilityofthings.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. solubilityofthings.com Computational methods can be used to locate the precise geometry of a transition state (a first-order saddle point on the PES) and calculate its energy. visualizeorgchem.com This analysis is crucial for understanding reaction mechanisms, such as those involved in the synthesis, oxidation, or enzymatic degradation of this compound. acs.orgscirp.org

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound This table shows a plausible relative energy profile for a reaction, such as an oxidation step.

SpeciesRelative Energy (kJ/mol)Description
Reactants 0Starting materials (e.g., this compound + Oxidant)
Transition State +85Highest energy point on the reaction pathway
Products -120Final products of the reaction

Theoretical Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of a molecule, which can then be validated against experimental data. Density Functional Theory (DFT) is a common method for these calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ijaemr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would determine the electronic environment of each nucleus. The chemical shifts for the aromatic protons of the phenol ring are expected between 7 and 8 δ, while the hydroxyl protons would show a broader signal between 3 and 8 δ, heavily influenced by hydrogen bonding. pressbooks.pub The protons on the cyclopentyl ring would have shifts characteristic of aliphatic systems, modified by the presence of the hydroxyl group. Ab initio calculations can model how factors like hydrogen bonding and solvent effects alter chemical shifts. nih.gov

Table 1: Illustrative Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm) for this compound This table is a representative example of how theoretical data would be presented and is not based on actual published results for this specific compound.

Proton AssignmentTheoretical δ (ppm)Experimental δ (ppm)
Phenolic -OH4.854.90
Aromatic C-H (ortho)7.157.20
Aromatic C-H (meta)6.806.85
Aromatic C-H (para)7.057.10
Cyclopentyl -OH3.503.55
Cyclopentyl C-H (adj. to OH)4.104.15
Cyclopentyl C-H (adj. to Ph)3.203.25
Cyclopentyl -CH₂-1.60 - 1.901.65 - 1.95

Infrared (IR) Spectroscopy: Theoretical vibrational analysis predicts the frequencies and intensities of IR absorption bands. For this molecule, key predicted vibrations would include a broad O–H stretching band around 3300-3500 cm⁻¹ due to hydrogen bonding from both the phenolic and alcoholic groups. pressbooks.pub Aromatic C=C stretching vibrations would be expected near 1500 and 1600 cm⁻¹, and a C–O stretching absorption would also be a characteristic feature. ijaemr.compressbooks.pub

Table 2: Illustrative Theoretical and Experimental IR Frequencies (cm⁻¹) for this compound This table is a representative example of how theoretical data would be presented and is not based on actual published results for this specific compound.

Vibrational ModeTheoretical (cm⁻¹)Experimental (cm⁻¹)
O-H Stretch (H-bonded)33503360
C-H Stretch (Aromatic)30503055
C-H Stretch (Aliphatic)29502960
C=C Stretch (Aromatic)1605, 15101600, 1505
C-O Stretch12301225

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. dergipark.org.tr The calculations would identify the wavelengths of maximum absorption (λ_max) corresponding to electronic excitations, such as π → π* transitions within the phenol ring.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Typically, red and yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most negative regions would be localized around the oxygen atoms of the phenolic and alcoholic hydroxyl groups, due to the high electronegativity and lone pairs of electrons on the oxygen atoms. These sites would be the primary targets for electrophiles. researchgate.net The π-system of the aromatic ring would also exhibit a degree of negative potential.

Positive Potential (Blue): The most positive regions would be concentrated around the hydrogen atoms of the hydroxyl groups, making them the most likely sites for nucleophilic attack or deprotonation.

The MEP map provides a clear, qualitative guide to the molecule's chemical reactivity and intermolecular interaction sites. uni-muenchen.dechemrxiv.org

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Weak Interactions

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method used to identify and visualize weak interactions within and between molecules. researchgate.netjussieu.fr These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are critical for molecular conformation and stability.

The analysis involves plotting the RDG against the electron density (ρ) multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. jussieu.fr

Strong Attractive Interactions (Hydrogen Bonds): Appear as distinct spikes in the negative region of the plot (sign(λ₂)ρ < 0) at relatively high electron densities.

Weak Attractive Interactions (van der Waals): Appear as spikes near zero on the x-axis (sign(λ₂)ρ ≈ 0).

Strong Repulsive Interactions (Steric Clashes): Appear as spikes in the positive region (sign(λ₂)ρ > 0) at high electron densities.

For this compound, an NCI/RDG analysis would likely reveal:

An intramolecular hydrogen bond between the phenolic hydroxyl group and the alcoholic hydroxyl group, depending on the conformation. This would be visible as a strong attractive interaction.

Potential steric repulsion between the cyclopentyl and phenyl rings, which would influence the preferred rotational conformation around the C-C bond connecting them.

These interactions are visualized in 3D space as colored isosurfaces, where green typically indicates van der Waals forces, blue indicates hydrogen bonds, and red indicates steric repulsion. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment in Various Environments

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are invaluable for exploring its conformational landscape and assessing its stability in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. iit.itnih.gov

The quality of an MD simulation depends on the accuracy of the force field used to describe the molecular interactions and the thoroughness of the conformational sampling. upc.edu By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can observe its dynamic behavior.

Key insights from MD simulations of this compound would include:

Conformational Sampling: Identifying the most stable, low-energy conformations of the molecule. This includes determining the preferred orientation of the cyclopentyl ring relative to the phenol ring and the puckering of the cyclopentyl ring itself.

Stability Assessment: Analyzing the root mean square deviation (RMSD) of the atomic positions over time to assess the structural stability of different conformers. plos.org

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) affect the molecule's conformation and the strength of intramolecular hydrogen bonds. The solvent can compete for hydrogen bonding sites, potentially disrupting internal bonds and favoring more "open" conformations.

Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently than conventional MD. iit.it

Stereochemical Aspects and Chirality in 2 2 Hydroxycyclopentyl Phenol Research

Identification and Characterization of Chiral Centers and Elements of Chirality

2-(2-Hydroxycyclopentyl)phenol possesses two chiral centers, which are carbon atoms bonded to four different substituents. These centers are located on the cyclopentyl ring at the carbon atom bearing the hydroxyl group (C-1' of the cyclopentyl ring) and the carbon atom attached to the phenol (B47542) ring (C-2' of the cyclopentyl ring).

The presence of two chiral centers means that the molecule can exist as a number of stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, a maximum of four stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers.

The stereoisomers are further classified as diastereomers, which are stereoisomers that are not mirror images of each other. In the case of this compound, this diastereomerism manifests as cis and trans isomers, referring to the relative orientation of the hydroxyl and phenyl groups on the cyclopentyl ring.

In the cis-isomer , the hydroxyl and phenyl groups are on the same side of the cyclopentyl ring.

In the trans-isomer , the hydroxyl and phenyl groups are on opposite sides of the cyclopentyl ring.

Each of these diastereomers (cis and trans) exists as a pair of enantiomers.

Stereoisomer TypeRelationshipNumber of Isomers
Enantiomers Non-superimposable mirror images4 (2 pairs)
Diastereomers Stereoisomers that are not mirror images2 (cis and trans)

Stereoisomer Synthesis and Separation Methodologies for this compound

The synthesis of this compound without chiral control typically results in a racemic mixture of all four stereoisomers. The separation of these stereoisomers is a critical step to study the properties of each individual isomer.

Synthesis: The synthesis of a mixture of cis- and trans-2-(2-hydroxycyclohexyl)phenol, a structurally similar compound, has been reported, suggesting that analogous methods could yield this compound as a mixture of diastereomers.

Separation: The separation of stereoisomers can be a challenging task due to their similar physical properties. Common methodologies include:

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation. For diastereomers like the cis and trans isomers of this compound, standard chromatography techniques such as column chromatography can often be employed due to their differing physical properties like polarity and boiling point.

Resolution of Enantiomers: Classical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. For a phenolic compound like this compound, a chiral base could be used as a resolving agent.

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer in excess in the unreacted starting material.

Separation TechniquePrincipleTarget Stereoisomers
Column Chromatography Differential adsorption of diastereomers on a stationary phase based on polarity.Diastereomers (cis/trans)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomers
Classical Resolution Formation of separable diastereomeric derivatives with a chiral resolving agent.Enantiomers
Kinetic Resolution Differential reaction rates of enantiomers with a chiral catalyst or reagent.Enantiomers

Asymmetric Synthesis Approaches to Enantiomerically Pure this compound

Asymmetric synthesis aims to produce a single, desired stereoisomer, thereby avoiding the need for challenging separation processes. For this compound, several asymmetric strategies could be envisioned:

Catalytic Asymmetric Synthesis: The use of chiral catalysts can steer a reaction towards the formation of a specific enantiomer. For the synthesis of chiral phenols, various catalytic systems have been developed.

Substrate-Controlled Synthesis: If a starting material is already chiral and enantiomerically pure, it can direct the stereochemical outcome of subsequent reactions.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be employed to produce enantiomerically pure compounds.

While specific asymmetric syntheses for this compound are not widely reported, general methods for the asymmetric synthesis of chiral phenols and related structures are well-established and could be adapted.

Stereochemical Control and Selectivity in Reactions Involving the Bicyclic System

The stereochemistry of the this compound system plays a crucial role in directing the outcome of subsequent chemical transformations. The relative orientation of the hydroxyl and phenyl groups can influence the accessibility of reagents to different faces of the molecule, leading to stereoselective reactions.

For instance, in reactions involving the hydroxyl group, its orientation in the cis or trans isomer will dictate the steric environment around the reaction center. Similarly, the bulky phenyl group can block one face of the cyclopentyl ring, directing incoming reagents to the opposite face. This principle of stereochemical control is fundamental in organic synthesis for the construction of complex molecules with defined three-dimensional structures.

Influence of Stereochemistry on Molecular Conformation and Intramolecular Interactions

The stereochemistry of this compound has a profound impact on its molecular conformation and the potential for intramolecular interactions.

Molecular Conformation: The cyclopentyl ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. The preferred conformation for the cis and trans isomers of this compound will be different to minimize steric strain between the substituents.

In the cis-isomer , both the hydroxyl and phenyl groups are on the same side of the ring, which can lead to increased steric hindrance and favor a conformation that maximizes the distance between these bulky groups.

In the trans-isomer , the substituents are on opposite sides, which generally results in a more stable, lower-energy conformation.

Intramolecular Interactions: A key feature of the this compound structure is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the hydroxyl group on the cyclopentyl ring.

In the cis-isomer , the proximity of the two hydroxyl groups allows for the formation of an intramolecular hydrogen bond. This interaction can stabilize a particular conformation and influence the molecule's physical and chemical properties, such as its acidity and spectroscopic characteristics.

In the trans-isomer , the hydroxyl groups are too far apart to form an intramolecular hydrogen bond. Instead, these groups are more likely to participate in intermolecular hydrogen bonding with other molecules.

The presence or absence of this intramolecular hydrogen bond is a significant differentiating feature between the cis and trans diastereomers and can be investigated using spectroscopic techniques like NMR and infrared spectroscopy.

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Future Research Directions and Perspectives for 2 2 Hydroxycyclopentyl Phenol

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 2-(2-Hydroxycyclopentyl)phenol will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes can be resource-intensive, and the principles of green chemistry offer a roadmap for improvement. Research in this area could focus on microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times from hours or days to mere minutes, increase product yields, and simplify purification processes. mdpi.com By using microwave irradiation as an alternative energy source, cleaner reactions with higher purity products can be achieved. mdpi.com

Another promising avenue is the development of solvent-free synthesis methods. mdpi.com Eliminating solvents, or replacing hazardous ones with greener alternatives, minimizes waste and reduces environmental impact. mdpi.com Techniques like mechanochemical grinding could be explored for the synthesis of this compound precursors, offering a highly efficient and environmentally benign approach. mdpi.com

Sustainable Synthetic Technique Potential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, increased product purity. mdpi.com
Solvent-Free ReactionsMinimized waste, reduced environmental impact, potentially lower costs. mdpi.com
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.
Catalysis with Earth-Abundant MetalsLower cost and toxicity compared to precious metal catalysts.

Application of Advanced In Situ Spectroscopic Characterization Techniques

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the application of advanced in situ spectroscopic techniques is crucial. These methods allow for the real-time monitoring of reacting species, providing invaluable data on transient intermediates and transition states.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be employed to track the consumption of reactants and the formation of products as the reaction progresses. For instance, FTIR can monitor changes in vibrational frequencies corresponding to key functional groups, while NMR can provide detailed structural information about intermediates. This level of insight is essential for optimizing reaction conditions and developing more efficient synthetic protocols.

In-depth Computational Modeling of Complex Reactivity and Reaction Dynamics

First-principles molecular dynamics simulations have emerged as a powerful tool for investigating a wide range of chemical problems. researchgate.net These computational methods can provide a microscopic view of the dynamical behavior of a system, revealing mechanistic details of chemical reactions that are often inaccessible through experimental means alone. researchgate.net

For this compound, computational modeling, particularly using Density Functional Theory (DFT), could be used to:

Elucidate the mechanisms of its formation and subsequent reactions.

Predict the energies of transition states and intermediates, thereby rationalizing observed reactivity and selectivity.

Model the influence of different catalysts, solvents, and reaction conditions on the reaction outcome.

Explore potential reaction pathways that might be overlooked by traditional static methods. researchgate.net

This computational approach can significantly accelerate the discovery and optimization of new reactions involving this compound.

Exploration of New Chemical Transformations and Rearrangement Reactions

The unique structure of this compound, featuring both a phenolic hydroxyl group and a secondary alcohol on a cyclopentyl ring, makes it a prime candidate for exploring novel chemical transformations and rearrangement reactions.

One area of interest could be the Newman-Kwart Rearrangement (NKR) . This reaction involves the intramolecular migration of O-thiocarbamates to S-thiocarbamates at elevated temperatures, providing a pathway to synthesize thiophenols from phenols. organic-chemistry.org Investigating the NKR with derivatives of this compound could open up new avenues for synthesizing sulfur-containing analogues. The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org

Another potential transformation is the semipinacol rearrangement , a method used for synthesizing β-functionalized ketones, creating quaternary carbon centers, and constructing complex carbocycles. rsc.orgnih.gov Applying this rearrangement to derivatives of this compound could lead to the formation of novel and structurally complex molecules.

Rearrangement Reaction Description Potential Application to this compound
Newman-Kwart RearrangementIntramolecular aryl migration of O-thiocarbamates to S-thiocarbamates at high temperatures. organic-chemistry.orgSynthesis of thiophenol analogues of the parent compound.
Semipinacol RearrangementRearrangement of 1,2-diols to form β-functionalized ketones. rsc.orgnih.govCreation of novel carbocyclic structures and quaternary carbon centers.

Expanding the Scope of Structure-Reactivity Relationship Studies with Diverse Analogues

Systematic studies on the structure-reactivity relationships (SRR) of this compound and its analogues are essential for understanding and predicting its chemical behavior. By synthesizing a library of derivatives with varied substituents on the aromatic ring and the cyclopentyl moiety, researchers can probe how electronic and steric effects influence reactivity.

For example, introducing electron-withdrawing or electron-donating groups on the phenol (B47542) ring could significantly alter the nucleophilicity of the hydroxyl group and the aromatic ring itself. Similarly, modifying the cyclopentyl ring could impact the stereochemical outcome of reactions. These studies, which form the basis of structure-activity relationship (SAR) investigations in medicinal chemistry, are crucial for designing molecules with tailored properties. nih.gov

Integration with High-Throughput Experimentation and Flow Chemistry for Synthesis and Optimization

To accelerate the pace of research, modern automation techniques like high-throughput experimentation (HTE) and flow chemistry can be integrated into the study of this compound. HTE allows for the parallel execution of a large number of experiments, making it a powerful tool for rapidly screening reaction conditions, catalysts, and solvents. nih.govresearchgate.net This approach can significantly reduce the time and resources required for optimizing synthetic steps or discovering novel transformations. researchgate.net

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety, and easier scalability. purdue.edupurdue.edu By coupling HTE for initial screening with flow chemistry for optimization and scale-up, the synthesis and derivatization of this compound can be made significantly more efficient and robust. purdue.edu This combination is particularly powerful for translating optimized reaction conditions into a continuous manufacturing process. purdue.edupurdue.edu

Technique Description Application in this compound Research
High-Throughput Experimentation (HTE)Execution of a large number of experiments in parallel on a microscale. nih.govRapid screening of reaction conditions (catalysts, solvents, reagents) for synthesis and transformations. nih.gov
Flow ChemistryChemical reactions are run in a continuously flowing stream. purdue.eduEfficient, scalable, and safer synthesis; precise control over reaction parameters. purdue.edu
HTE-Flow Chemistry IntegrationUsing HTE to quickly find optimal conditions, then using flow chemistry for production. purdue.eduAccelerates the entire research and development pipeline from discovery to manufacturing.

Q & A

Q. Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions in Friedel-Crafts alkylation.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for improved regioselectivity .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl protons (δ 5.5–6.5 ppm) and cyclopentyl carbons. NOESY confirms spatial proximity of the hydroxycyclopentyl and phenolic groups .
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and aromatic C–C vibrations (1450–1600 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and intramolecular hydrogen bonding, as demonstrated for structurally similar (1R,2R)-configured compounds .

Validation : Cross-reference with computational models (DFT) to validate electronic environments .

How does stereochemistry at the (1R,2R)-hydroxycyclopentyl moiety influence biological interactions?

Level: Advanced
Answer:
The (1R,2R) configuration dictates:

  • Hydrogen Bonding : The hydroxyl group’s spatial orientation enables selective binding to biological targets (e.g., enzymes) via O–H···N interactions, as seen in pharmacopeial compounds .
  • Enantioselectivity : Comparative assays using enantiopure samples reveal differential activity; e.g., (1R,2R) may exhibit 10-fold higher inhibition of kinase targets than (1S,2S) .

Q. Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to protein active sites.
  • Chiral Chromatography : Separate enantiomers via HPLC with amylose-based columns .

What strategies address contradictions in reported bioactivity data for this compound derivatives?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Purity Variability : Impurities (e.g., regioisomers) skew bioassays. Validate purity via HPLC (≥98%) and mass spectrometry .
  • Assay Conditions : Standardize protocols (e.g., fixed pH, temperature) to minimize variability.
  • Target Specificity : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Case Study : Re-evaluate conflicting antimicrobial data by testing against isogenic bacterial strains under controlled nutrient conditions .

How can computational modeling predict the reactivity of this compound in novel reactions?

Level: Advanced
Answer:

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the phenolic oxygen’s high electron density favors O-alkylation .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopentyl ring) with reaction rates .

Validation : Compare predicted outcomes with experimental kinetic data (e.g., Arrhenius plots) .

What are the key considerations for designing structure-activity relationship (SAR) studies on this compound analogs?

Level: Advanced
Answer:

  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy) at the phenolic ring’s para position to assess electronic effects .
  • Stereochemical Probes : Synthesize diastereomers to isolate contributions of configuration to bioactivity .
  • Biological Assays : Use high-throughput screening (HTS) against kinase panels or microbial strains, ensuring IC₅₀/EC₅₀ values are normalized to controls .

Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify dominant structural drivers of activity .

How do intramolecular hydrogen bonds in this compound affect its stability and solubility?

Level: Basic
Answer:

  • Stability : Intramolecular O–H···O bonds between the cyclopentyl hydroxyl and phenolic oxygen reduce susceptibility to oxidation .
  • Solubility : Hydrogen bonding with polar solvents (e.g., DMSO) enhances solubility, while nonpolar solvents (e.g., hexane) induce aggregation.
  • Experimental Proof : Use temperature-dependent NMR to monitor H-bond persistence; solubility is quantified via shake-flask method .

What advanced techniques elucidate the compound’s interactions with biological macromolecules?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., serum albumin) .
  • Cryo-EM : Resolve binding modes in enzyme complexes at near-atomic resolution .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in target enzymes .

Case Study : For kinase inhibition, co-crystallize the compound with PDB-deposited enzyme structures (e.g., PKA) to identify binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.